3-[4-(Methylsulfamoyl)phenyl]propanoic acid

Catalog No.
S721039
CAS No.
842975-38-6
M.F
C10H13NO4S
M. Wt
243.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(Methylsulfamoyl)phenyl]propanoic acid

CAS Number

842975-38-6

Product Name

3-[4-(Methylsulfamoyl)phenyl]propanoic acid

IUPAC Name

3-[4-(methylsulfamoyl)phenyl]propanoic acid

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

InChI

InChI=1S/C10H13NO4S/c1-11-16(14,15)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6,11H,4,7H2,1H3,(H,12,13)

InChI Key

RWDZHAQPBLATJP-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O

    PPAR Agonist in Medicinal Chemistry

      Scientific Field: Medicinal chemistry and drug discovery.

      Summary: Researchers have designed and synthesized triple-acting PPAR (peroxisome proliferator-activated receptor) agonists using 3-[4-(Methylsulfamoyl)phenyl]propanoic acid as a key scaffold. These compounds exhibit agonistic activity toward PPARα, PPARγ, and PPARδ, which are nuclear receptors involved in lipid metabolism, inflammation, and glucose homeostasis.

      Methods of Application: The synthesis involves organic chemistry techniques, including multi-step reactions, purification, and characterization. Researchers modify the compound’s structure to optimize binding affinity and selectivity for the different PPAR isoforms.

      Results: The synthesized compounds are evaluated in vitro and in vivo to assess their effects on lipid metabolism, insulin sensitivity, and anti-inflammatory properties.

    Biological Assays and Enzyme Inhibition Studies

3-[4-(Methylsulfamoyl)phenyl]propanoic acid is a compound characterized by the presence of a methylsulfamoyl group attached to a phenyl ring, which is further linked to a propanoic acid moiety. Its molecular formula is C₉H₁₁N₁O₄S, and it has a molecular weight of approximately 229.25 g/mol. The compound is solid at room temperature and exhibits properties typical of sulfonamide derivatives, including potential biological activity due to its structural features.

Typical of carboxylic acids and sulfonamides. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Nucleophilic Substitution: The sulfonamide group can act as a leaving group in substitution reactions.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and drug development.

3-[4-(Methylsulfamoyl)phenyl]propanoic acid exhibits notable biological activities, particularly as an inhibitor of certain enzymes. It has been studied for its interaction with carbonic anhydrases, which are crucial in various physiological processes. The compound’s binding affinity to carbonic anhydrase isoforms suggests potential therapeutic applications in treating conditions influenced by these enzymes, such as glaucoma and certain metabolic disorders .

Several synthesis methods have been reported for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid:

  • Direct Sulfonation: Starting from 4-aminobenzenesulfonamide, followed by alkylation with propanoic acid derivatives.
  • Multi-step Synthesis: Involves the formation of the phenyl ring followed by the introduction of the methylsulfamoyl group via nucleophilic substitution.
  • Use of Reagents: Common reagents include thionyl chloride for activating the carboxylic acid and various bases for neutralization during the reaction process.

These methods allow for the efficient production of the compound while maintaining high purity levels.

The primary applications of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid include:

  • Pharmaceutical Development: As a potential drug candidate targeting carbonic anhydrases.
  • Biochemical Research: Used in studies exploring enzyme inhibition and metabolic pathways.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex molecules.

Interaction studies have highlighted the compound's affinity for carbonic anhydrases, particularly isoforms I and II. The inhibition constants (Ki) indicate that it can effectively bind to these enzymes, suggesting its utility in therapeutic contexts where modulation of enzyme activity is desired . Further studies may explore its interactions with other biological targets to expand its potential applications.

Several compounds share structural similarities with 3-[4-(Methylsulfamoyl)phenyl]propanoic acid, including:

Compound NameMolecular FormulaUnique Features
3-[4-(Aminosulfonyl)phenyl]propanoic acidC₉H₁₁N₁O₄SContains an amino group instead of methylsulfamoyl
3-[4-(Chlorophenyl)propanoic acidC₉H₉ClO₂Chlorine substituent on the phenyl ring
3-[4-(Hydroxymethyl)phenyl]propanoic acidC₉H₁₁O₃Hydroxymethyl group providing different reactivity

These compounds differ primarily in their functional groups, which influence their biological activity and chemical reactivity. The uniqueness of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid lies in its specific sulfonamide structure, which enhances its potential as a therapeutic agent compared to others lacking this feature.

XLogP3

0.7

Wikipedia

3-[4-(Methylsulfamoyl)phenyl]propanoic acid

Dates

Modify: 2023-08-15

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